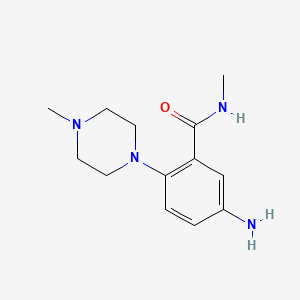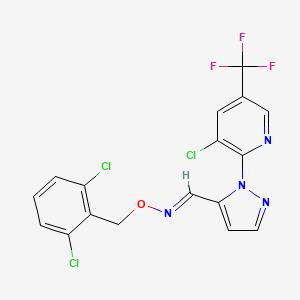![molecular formula C15H15ClN2O2S B2687331 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate CAS No. 1396627-56-7](/img/structure/B2687331.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Thiazolidinones and azetidinones are recognized for their broad pharmaceutical applications. A study highlighted the synthesis of thiazolidinone and azetidinone analogs based on a fluorene moiety, which showed remarkable antimicrobial activity against multidrug-resistant strains and exhibited cytotoxic activity against certain carcinoma cell lines, suggesting their potential as bioactive agents in developing novel treatments (Hussein et al., 2020).
Synthesis and Biological Evaluation
The synthesis of benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives showed moderate to good antimicrobial properties against various pathogenic bacterial and fungal strains, demonstrating the versatility of these compounds in combating infections (Gilani et al., 2016).
Rapid Synthesis Techniques
Microwave-assisted synthesis techniques have been employed to rapidly produce nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, highlighting a more efficient pathway for the development of pharmacologically active substances. These compounds were evaluated for their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Mistry & Desai, 2006).
Innovative Drug Discovery Scaffolds
Research on novel scaffolds for drug discovery, such as 6-azaspiro[4.3]alkanes synthesized from azetidinones, underscores the ongoing efforts to explore new chemical entities that can serve as the basis for developing innovative therapeutic agents. These compounds offer a promising avenue for the creation of new drugs with enhanced efficacy and specificity (Chalyk et al., 2017).
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-11-5-2-6-12-13(11)17-15(21-12)18-7-10(8-18)20-14(19)9-3-1-4-9/h2,5-6,9-10H,1,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJFQIENFNFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,4-Dimethylphenyl)sulfonyl-2,2-difluoro-5-azaspiro[2.3]hexane](/img/structure/B2687249.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)



![Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2687260.png)

![2-Ethyl-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2687262.png)
![3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2687264.png)

![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)
![(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2687268.png)
![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687270.png)
